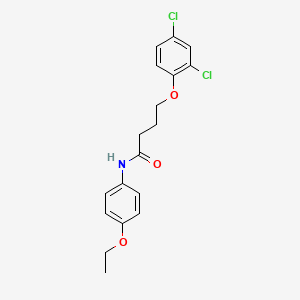![molecular formula C18H16ClN3O3S B4584464 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical processes, utilizing various reagents and catalysts to achieve the desired structure. For example, the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts demonstrates the intricate steps and conditions required to construct similar compounds (Tolkunov et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one shows a folded conformation about certain atoms, leading to specific spatial arrangements. This configuration can significantly influence the compound's reactivity and interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal such folded conformations, which are stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound like "2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide" involves its participation in various chemical reactions, leading to the formation or modification of molecular structures. These reactions can include cyclocondensation, hydrolysis, and redox reactions, as seen in the synthesis and transformation of related compounds (Yamaguchi & Ishikawa, 1982).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. These properties are determined by the molecular structure and intermolecular forces present. For compounds with similar complexity, crystallographic analysis provides insights into their solid-state structures and physical characteristics (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties of "2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide" include its reactivity with other chemicals, stability under various conditions, and potential functional group transformations. These properties are influenced by the compound's electronic structure, as well as its steric and electronic effects, which can be explored through theoretical and experimental studies, such as density functional theory (DFT) analysis and reactivity studies (Kataev et al., 2021).
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound, along with its analogs, has been explored for its potential in photovoltaic applications, specifically as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and favorable free energy for electron injection, making them suitable for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, showing significant second-order hyperpolarizability, which is crucial for optical applications. Molecular docking studies with Cyclooxygenase 1 (COX1) have also been conducted to understand the binding interactions, suggesting potential biological applications (Mary et al., 2020).
Crystal Structure Analysis
Research into similar compounds has provided insights into their crystal structures, which is vital for understanding their chemical behavior and potential applications in material science and drug design. For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation stabilized by intramolecular hydrogen bonds, which could influence their reactivity and interaction with other molecules (Subasri et al., 2016).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. These studies are crucial for developing new therapeutic agents, and the detailed synthesis, spectroscopic data, and pharmacological screening of these compounds provide a foundation for further research in this area (Selvam et al., 2012).
Antimicrobial Activity
Novel thienopyrimidine compounds linked with rhodanine derivatives have been prepared and characterized, demonstrating significant antibacterial potency against various strains. Such research is vital for the discovery of new antimicrobial agents, particularly in the face of growing antibiotic resistance (Kerru et al., 2019).
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-10-4-3-5-11(8-10)22-16(24)15-12-6-1-2-7-13(12)26-17(15)21(18(22)25)9-14(20)23/h3-5,8H,1-2,6-7,9H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVSNDGQNAHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)



![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)


